Higher Predicted Lipophilicity of the 3-Yl Regioisomer Versus the 4-Yl Regioisomer
The target 3-yl regioisomer (CAS 1702007-70-2) exhibits a predicted LogP of 0.882 as reported by Fluorochem . In contrast, the 4-yl regioisomer (CAS 1226507-40-9) displays a computed XLogP3-AA of 0.5 in PubChem [1]. The difference of approximately 0.38 log units represents a roughly 2.4-fold increase in octanol–water partition coefficient for the 3-yl isomer. This enhanced lipophilicity arises from the distinct electronic distribution of the pyrazole ring when the carbinol substituent occupies the 3- versus 4-position.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.882 (predicted, Fluorochem) |
| Comparator Or Baseline | 4-yl regioisomer (CAS 1226507-40-9): XLogP3-AA = 0.5 (PubChem) |
| Quantified Difference | ΔLogP ≈ +0.38 (target more lipophilic by ~2.4× in partition coefficient) |
| Conditions | In silico prediction; different estimation algorithms (Fluorochem proprietary vs. XLogP3); values are not experimentally measured |
Why This Matters
In medicinal chemistry lead optimization, a LogP difference of ~0.4 can significantly shift ADME properties—including membrane permeability, plasma protein binding, and metabolic clearance—making the 3-yl isomer a distinct choice when fine-tuning lipophilicity within a pyrazole-containing series.
- [1] PubChem. 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol. CID 54593112. CAS 1226507-40-9. XLogP3-AA: 0.5. Computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
